4-Amino-1,2,5-oxadiazole-3-carboxylic acid

Descripción general

Descripción

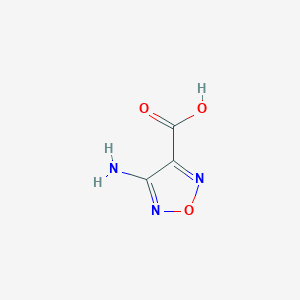

4-Amino-1,2,5-oxadiazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C3H3N3O3. It is known for its unique structure, which includes a five-membered ring containing two nitrogen atoms, one oxygen atom, and a carboxylic acid group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of an amidoxime with an acyl chloride or anhydride, followed by cyclocondensation . The reaction conditions often require the use of a suitable solvent and a base to facilitate the cyclization process.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .

Análisis De Reacciones Químicas

Types of Reactions: 4-Amino-1,2,5-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

Substitution: The amino group and carboxylic acid group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxadiazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the oxadiazole ring .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-Amino-1,2,5-oxadiazole-3-carboxylic acid serves as a vital intermediate in the synthesis of several pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects:

- Anti-cancer Activity : Compounds derived from 4-amino-1,2,5-oxadiazole have shown promise as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer progression. Studies indicate that these derivatives can modulate immune responses and enhance anti-tumor activity .

- Anti-inflammatory Agents : Research has highlighted the utility of this compound in developing non-steroidal anti-inflammatory drugs (NSAIDs). Its structural properties allow for modifications that enhance efficacy and reduce side effects .

Agricultural Chemistry

In agricultural applications, this compound is explored for its potential in developing herbicides and pesticides. Its derivatives have demonstrated herbicidal activity, contributing to crop protection with minimized environmental impact .

Material Science

The compound plays a crucial role in material science due to its unique chemical structure:

- Polymers and Coatings : 4-Amino-1,2,5-oxadiazole derivatives are being studied for their application in creating advanced materials with specific thermal and mechanical properties. These materials are essential for various industrial applications .

Explosives Research

Research into energetic materials has identified this compound as a key component in formulating safer explosives. The compound's stability and energy density make it suitable for military and industrial applications .

Case Study 1: Anti-cancer Activity

A study published in MDPI demonstrated that 4-amino-1,2,5-oxadiazole derivatives effectively inhibited IDO activity in vitro. This inhibition led to increased levels of tryptophan and decreased kynurenine production, suggesting potential for cancer immunotherapy applications .

Case Study 2: Herbicidal Activity

Research conducted by ChemicalBook showcased the herbicidal properties of 1,2,5-oxadiazole derivatives. Field trials indicated significant weed suppression compared to traditional herbicides, highlighting the compound's potential for sustainable agriculture practices .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but the compound’s unique structure allows it to participate in hydrogen bonding and other interactions that are crucial for its biological activity .

Comparación Con Compuestos Similares

1,2,4-Oxadiazole: Another regioisomer with similar properties but different reactivity.

1,3,4-Oxadiazole: Known for its applications in medicinal chemistry and materials science.

1,2,3-Oxadiazole: Less common but still of interest for its unique chemical properties.

Uniqueness: 4-Amino-1,2,5-oxadiazole-3-carboxylic acid stands out due to its specific arrangement of nitrogen and oxygen atoms, which imparts unique reactivity and potential for diverse applications. Its ability to form stable derivatives and participate in various chemical reactions makes it a valuable compound in both research and industrial contexts .

Actividad Biológica

4-Amino-1,2,5-oxadiazole-3-carboxylic acid (CAS No. 13300-88-4) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The structure of this compound features a planar oxadiazole ring with two nitrogen atoms and one oxygen atom. The presence of amino (-NH₂) and carboxylic acid (-COOH) functional groups enhances its reactivity and potential interactions with biological targets. Common synthetic methods include cyclization reactions involving semicarbazides or thiosemicarbazides with dehydrating agents like phosphorus oxychloride (POCl₃) .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

- Antimicrobial Activity : The compound has shown promising results against various bacterial and viral strains, suggesting potential as an anti-infective agent .

- Anticancer Properties : Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines such as MCF-7 and HeLa, showcasing its potential as an anticancer agent .

- Anti-inflammatory Effects : Some oxadiazole derivatives exhibit anti-inflammatory properties, which may be beneficial in treating inflammatory diseases .

The biological activity of this compound is attributed to its interaction with various biochemical pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in microbial metabolism and proliferation.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.

- Modulation of Immune Responses : Its potential effects on immune pathways may enhance the body's ability to fight infections .

Case Studies

Recent studies have provided insights into the efficacy of this compound in various biological contexts:

Table 1: Summary of Biological Activities

Research Findings

Several studies have highlighted the effectiveness of this compound derivatives:

- Anticancer Studies : Derivatives have shown IC₅₀ values ranging from low micromolar to sub-micromolar concentrations against various cancer cell lines (e.g., MCF-7 and HeLa), indicating strong anticancer potential .

- Antimicrobial Studies : The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .

- Mechanistic Insights : Research indicates that modifications to the oxadiazole ring can enhance biological activity through improved binding interactions with target proteins .

Propiedades

IUPAC Name |

4-amino-1,2,5-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O3/c4-2-1(3(7)8)5-9-6-2/h(H2,4,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXIXLVJYMCCIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NON=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338198 | |

| Record name | 4-Amino-1,2,5-oxadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78350-50-2 | |

| Record name | 4-Amino-1,2,5-oxadiazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78350-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1,2,5-oxadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminofurazan-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What intriguing finding arose from comparing the measured and calculated densities of 4,4'-(methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid?

A1: The study by revealed a significant discrepancy between the measured density (1.800 g/mL) and the calculated density (1.68 g/mL) of 4,4'-(methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid. This suggests that the compound might exhibit unusual packing interactions in its solid state, leading to a higher density than predicted by theoretical calculations. Further investigation into this discrepancy could unveil unique intermolecular forces at play within the crystal structure.

Q2: How does the crystal structure of 4-amino-1,2,5-oxadiazole-3-carboxamide contribute to understanding the properties of related compounds?

A2: The research by determined the crystal structure of 4-amino-1,2,5-oxadiazole-3-carboxamide, a precursor to the synthesized compounds. This structural information, combined with data from other studies, suggests that ortho-aminocarboxylic acids tend to have unusually high densities. While the underlying reasons for this trend remain unclear, having a characterized structure for a related compound provides a valuable starting point for further computational studies and analysis of intermolecular interactions that might contribute to this phenomenon.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.